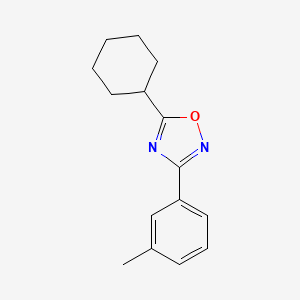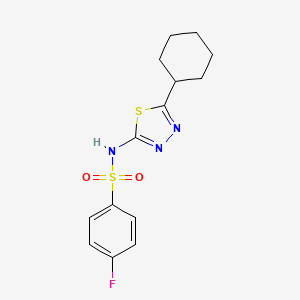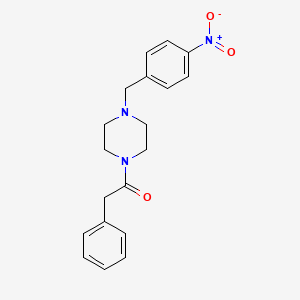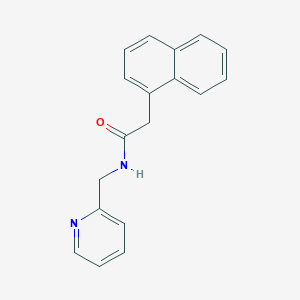
N-(2-chlorophenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3-methoxybenzamide, also known as CM156, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been studied for its ability to inhibit cancer cell growth and proliferation.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC) enzymes. HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(2-chlorophenyl)-3-methoxybenzamide has also been studied for its effects on other physiological processes. It has been found to have anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines. Additionally, N-(2-chlorophenyl)-3-methoxybenzamide has been found to have neuroprotective properties and has been shown to protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-3-methoxybenzamide in lab experiments is its specificity for HDAC inhibition, which can lead to more targeted effects. Additionally, N-(2-chlorophenyl)-3-methoxybenzamide has been found to have low toxicity in animal studies. However, one limitation of using N-(2-chlorophenyl)-3-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-chlorophenyl)-3-methoxybenzamide. One area of interest is the development of more potent analogs of N-(2-chlorophenyl)-3-methoxybenzamide that could have even greater anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-3-methoxybenzamide and its effects on other physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-chlorophenyl)-3-methoxybenzamide as a potential anti-cancer therapy.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-3-methoxybenzamide involves the reaction of 2-chloroaniline with 3-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
N-(2-chlorophenyl)-3-methoxybenzamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-(2-chlorophenyl)-3-methoxybenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUSYYTKGNBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)




![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)
![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)

![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)
